molecular formula C23H24N2O2S B11041476 1,4',4',6'-Tetramethyl-4-(2-thienylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one

1,4',4',6'-Tetramethyl-4-(2-thienylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one

Cat. No.: B11041476
M. Wt: 392.5 g/mol
InChI Key: LXTWAQNGXDVFAZ-UHFFFAOYSA-N
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Description

1,4’,4’,6’-Tetramethyl-4-(2-thienylcarbonyl)-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4’,4’,6’-Tetramethyl-4-(2-thienylcarbonyl)-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and quinoline precursors, followed by their coupling under specific conditions to form the spiro structure. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,4’,4’,6’-Tetramethyl-4-(2-thienylcarbonyl)-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The methyl and thienylcarbonyl groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,4’,4’,6’-Tetramethyl-4-(2-thienylcarbonyl)-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4’,4’,6’-Tetramethyl-4-(2-thienylcarbonyl)-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Known for its stability and use in organic synthesis.

    2,2,6,6-Tetramethylpiperidinyl-1-oxide (TEMPO): A stable free radical used as an oxidizing agent and catalyst.

Uniqueness

1,4’,4’,6’-Tetramethyl-4-(2-thienylcarbonyl)-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5 g/mol

IUPAC Name

1',9,11,11-tetramethyl-4'-(thiophene-2-carbonyl)spiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C23H24N2O2S/c1-14-11-22(2,3)25-19-15(14)7-5-8-16(19)23(21(25)27)13-24(4)12-17(23)20(26)18-9-6-10-28-18/h5-11,17H,12-13H2,1-4H3

InChI Key

LXTWAQNGXDVFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C4(C2=O)CN(CC4C(=O)C5=CC=CS5)C)(C)C

Origin of Product

United States

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